molecular formula C10H12F2N2OS B5760982 N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea

Cat. No. B5760982
M. Wt: 246.28 g/mol
InChI Key: SSOMQPHPMCKQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea, also known as DFM-THU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of various enzymes, and its ability to modulate biological processes has made it a valuable tool for investigating the mechanisms of various diseases. In

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea involves the inhibition of various enzymes, including matrix metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix components, which is necessary for the invasion and metastasis of cancer cells. By inhibiting these enzymes, N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea can prevent the spread of cancer cells and promote their death.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on matrix metalloproteinases, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate various signaling pathways. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has several advantages for lab experiments. This compound is highly potent and selective, making it a valuable tool for investigating the mechanisms of various diseases. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea in lab experiments. This compound has not been extensively studied in vivo, and its potential side effects and toxicity are not well understood. Additionally, the high potency of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea may make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea. One potential area of research is the development of novel cancer therapies based on the inhibition of matrix metalloproteinases. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the potential side effects and toxicity of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea and to develop more selective and potent inhibitors of matrix metalloproteinases.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea involves the reaction of 2-(difluoromethoxy)-5-methylbenzylamine with methyl isothiocyanate in the presence of a suitable solvent and a base. The reaction proceeds via nucleophilic substitution of the amine group with the isothiocyanate group, resulting in the formation of N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea. The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography.

Scientific Research Applications

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit various enzymes, including matrix metalloproteinases, which play a crucial role in the development and progression of cancer. N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel cancer therapies.

properties

IUPAC Name

1-[2-(difluoromethoxy)-5-methylphenyl]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2OS/c1-6-3-4-8(15-9(11)12)7(5-6)14-10(16)13-2/h3-5,9H,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMQPHPMCKQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea

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